6-Etilpicolinaldehído

Descripción general

Descripción

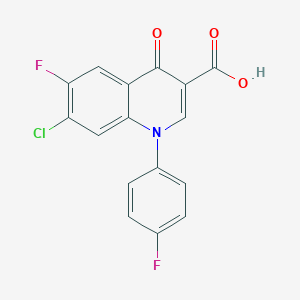

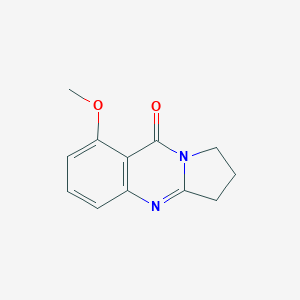

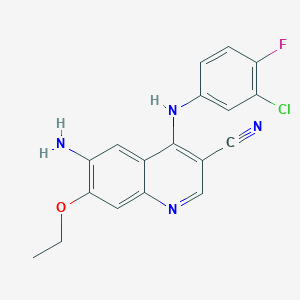

6-Ethylpicolinaldehyde is a chemical compound that is part of the quinoline family, which is a class of heterocyclic aromatic organic compounds. It is characterized by a pyridine ring fused to a benzene ring. The compound has been the subject of various studies due to its potential applications in medicinal chemistry and its interesting chemical properties.

Synthesis Analysis

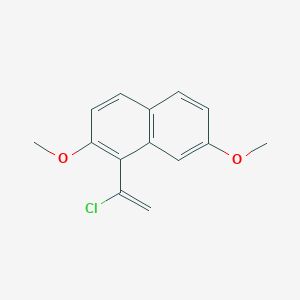

The synthesis of 6-Ethylpicolinaldehyde derivatives has been explored through different methods. One such derivative, 6-Ethyl-4-hydroxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]quinoline-3-carboxaldehyde (HL), was synthesized using a Vilsmeier-Haack reaction of 3-acetyl-1-ethyl-4-hydroxyquinolin2(1H)-one . This method is known for introducing aldehyde groups into substrates and is widely used in the synthesis of various aromatic compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compounds has been studied using various analytical techniques. For instance, semi-empirical (PM3) calculations were performed to predict the most probable structure and nature of bonding of the HL ligand to metal ions . These calculations, along with experimental data, help in understanding the molecular geometry and electronic structure of the compound, which is crucial for its reactivity and interaction with other molecules.

Chemical Reactions Analysis

The chemical behavior of 6-Ethylpicolinaldehyde derivatives has been investigated, particularly their reactivity towards different reagents. The study of the reaction of the titled aldehyde with hydroxylamine hydrochloride under various conditions showed distinctive chemical behavior, leading to a variety of products through ring-opening ring-closure (RORC) mechanisms . These reactions are significant as they can lead to the formation of new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Ethylpicolinaldehyde and its derivatives are influenced by their molecular structure. The metal complexes derived from the HL ligand, for example, displayed square planar and octahedral geometrical arrangements depending on the nature of the anion . These geometries can affect properties such as solubility, stability, and reactivity. The antimicrobial and antitumor activities of these compounds were also assessed, indicating their potential use in pharmaceutical applications .

Aplicaciones Científicas De Investigación

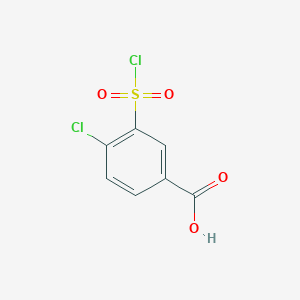

Síntesis orgánica: Síntesis de éteres

En síntesis orgánica, el 6-Etilpicolinaldehído se puede utilizar en la síntesis de éteres. Puede participar en varios protocolos como la síntesis de éter de Williamson y el método de Ullmann, sirviendo como precursor o intermedio en la formación de moléculas orgánicas complejas .

Química analítica: Quimioluminiscencia

El this compound puede tener aplicaciones en química analítica, particularmente en el desarrollo de ensayos quimioluminiscentes. Estos ensayos son valiosos por su alta sensibilidad y especificidad, lo que puede ser crucial en aplicaciones clínicas y biológicas .

Ciencia de materiales: Aplicaciones electroquímicas

En la ciencia de los materiales, el this compound podría desempeñar un papel en el desarrollo de materiales electroquímicos. Sus derivados podrían participar en procesos como la electrólisis del agua, la evolución del hidrógeno y la reducción del dióxido de carbono, contribuyendo al avance de las tecnologías de energía limpia .

Ciencia ambiental: Monitoreo de la contaminación

Las aplicaciones potenciales del compuesto en la ciencia ambiental incluyen el monitoreo de la contaminación y la remediación ambiental. Sus propiedades químicas podrían aprovecharse para detectar y cuantificar contaminantes o para estudiar procesos ambientales .

Aplicaciones industriales: Catálisis

El this compound se puede utilizar como catalizador o como bloque de construcción en varios procesos industriales. Su reactividad y estabilidad en diferentes condiciones lo convierten en un compuesto valioso en la síntesis de productos químicos industriales .

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

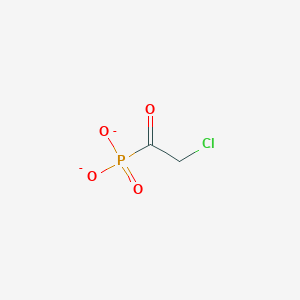

The pharmacokinetic properties of 6-Ethylpicolinaldehyde include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound has a log P value (a measure of lipophilicity) of 1.39, indicating moderate lipophilicity . These properties suggest that 6-Ethylpicolinaldehyde has good bioavailability.

Propiedades

IUPAC Name |

6-ethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWDMEWZCFVRQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441304 | |

| Record name | 6-Ethylpicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

153646-82-3 | |

| Record name | 6-Ethyl-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153646-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethylpicolinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-](/img/structure/B138900.png)